Pindobind
Overview
Description
Pindobind is a chemical compound developed by researchers at Stanford University. It is identified as a central nervous system depressant and acts as an irreversible beta blocker and irreversible 5-hydroxytryptamine 1A receptor antagonist . The compound has shown significant effects in reducing offensive actions and tendencies to evade in animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pindobind can be synthesized through a multi-step process involving the following key steps:
Formation of the Indole Ether: The synthesis begins with the preparation of the indole ether by reacting indole with an appropriate alkylating agent.
Bromination: The next step involves the bromination of the intermediate compound to introduce a bromine atom.
Acylation: The brominated intermediate is then acylated to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Pindobind undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Typical conditions involve the use of polar solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Pindobind has several scientific research applications, including:
Neuroscience Research: Due to its role as a central nervous system depressant, this compound is used in studies investigating the mechanisms of anxiety and aggression.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting central nervous system disorders.
Mechanism of Action
Pindobind exerts its effects by irreversibly binding to beta-adrenergic receptors and 5-hydroxytryptamine 1A receptors. This binding inhibits the normal function of these receptors, leading to a decrease in neurotransmitter release and a reduction in central nervous system activity . The molecular targets and pathways involved include the beta-adrenergic signaling pathway and the 5-hydroxytryptamine signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Pindolol: A beta blocker with similar central nervous system effects but reversible binding.
Phenoxybenzamine: An irreversible alpha-adrenergic antagonist with different receptor targets.
Uniqueness
Pindobind is unique due to its irreversible binding to both beta-adrenergic and 5-hydroxytryptamine 1A receptors. This dual action makes it a valuable tool for studying the combined effects of beta blockade and 5-hydroxytryptamine antagonism .
Properties
IUPAC Name |
2-bromo-N-[4-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]propan-2-yl]-1-methylcyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34BrN3O3/c1-22(2,16-7-10-23(3,11-8-16)27-21(29)13-24)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAGAZCYTLNCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC3=C2C=CN3)O)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910012 | |
Record name | Pindobind | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106469-52-7 | |
Record name | 2-Bromo-N-[4-[1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-1-methylethyl]-1-methylcyclohexyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106469-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pindobind | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pindobind | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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